1H-Indol-3-ol

概要

説明

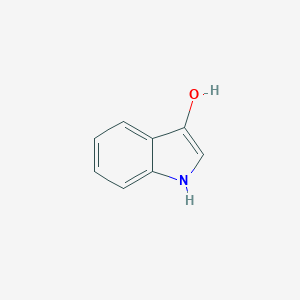

3-ヒドロキシインドールは、インドールファミリーに属する有機化合物です。インドールは、6員環のベンゼン環と5員環の窒素を含むピロール環が融合した二環式構造を持つ複素環式化合物です。3-ヒドロキシインドールは、インドール環の第3炭素にヒドロキシル基 (-OH) が結合していることを特徴としています。この化合物は、その生物活性と化学、生物学、医学など様々な分野における応用から、大きな関心を集めています。

2. 製法

合成経路と反応条件: 3-ヒドロキシインドールは、いくつかの方法で合成することができます。一般的な方法の1つは、酸化剤を用いたインドールのヒドロキシル化です。例えば、アルカリ性媒体中で過マンガン酸カリウムを用いてインドールを酸化すると、3-ヒドロキシインドールが生成されます。 別の方法は、特定の酵素がインドールのヒドロキシル化を触媒して3-ヒドロキシインドールを生成する、微生物による生体変換を利用する方法です .

工業生産方法: 3-ヒドロキシインドールの工業生産では、しばしば生触媒的手法が用いられます。遺伝子組み換え細菌などの微生物細胞工場は、酵素反応によってインドールを3-ヒドロキシインドールに変換するために使用することができます。 この方法は、その特異性と環境に優しい性質から有利です .

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxyindole can be synthesized through several methods. One common approach involves the hydroxylation of indole using oxidizing agents. For example, the oxidation of indole with potassium permanganate in an alkaline medium can yield 3-hydroxyindole. Another method involves the use of microbial bioconversion, where specific enzymes catalyze the hydroxylation of indole to produce 3-hydroxyindole .

Industrial Production Methods: Industrial production of 3-hydroxyindole often employs biocatalytic approaches. Microbial cell factories, such as genetically engineered bacteria, can be used to convert indole into 3-hydroxyindole through enzymatic reactions. This method is advantageous due to its specificity and environmentally friendly nature .

化学反応の分析

反応の種類: 3-ヒドロキシインドールは、以下を含む様々な化学反応を起こします。

酸化: 3-ヒドロキシインドールは、さらに酸化されて、有名な染料であるインディゴなどの化合物になることができます。

還元: 3-ヒドロキシインドールの還元によって、インドリン誘導体が生成される場合があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主な生成物:

インディゴ: 3-ヒドロキシインドールの酸化によって生成されます。

インドリン誘導体: 3-ヒドロキシインドールの還元によって生成されます.

科学的研究の応用

Chemical Applications

1H-Indol-3-ol serves as a precursor for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals. Its role in chemical reactions includes:

- Synthesis of Indole Derivatives : It is extensively used to create compounds with potential pharmaceutical properties, including anti-inflammatory and anticancer activities .

- Dye Production : The compound is utilized in producing dyes and pigments, notably indigo, which is widely used in textiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Precursor Synthesis | Used to synthesize indole derivatives | Pharmaceuticals |

| Dye Production | Involved in the production of indigo | Textile Industry |

| Enzymatic Studies | Acts as a substrate for studying tryptophan metabolism | Biochemical Research |

Biological Applications

In biological research, this compound is recognized for its influence on cellular processes and potential therapeutic effects:

- Cellular Effects : The compound affects cell signaling pathways and gene expression, influencing various cellular functions.

- Antibacterial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against resistant strains such as MRSA, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .

Case Study: Antibacterial Activity

A study synthesized N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts and tested their antibacterial activity against multiple strains. The results indicated that compounds with longer carbon chains exhibited higher activity against Gram-positive bacteria .

Medical Applications

The medical field has shown considerable interest in the therapeutic potential of this compound:

- Anticancer Properties : Compounds derived from this compound have been investigated for their anticancer activities. For instance, some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines .

Table 2: Anticancer Activity of Indole Derivatives

| Compound Type | Target Cancer Type | IC50 Value (μM) |

|---|---|---|

| 1-(1H-Indol-3-yl)ethane-1,2-dione | Breast Cancer | 10 |

| Indolylquinazolinones | Lung Cancer | 5 |

Industrial Applications

In addition to its chemical and biological significance, this compound has applications in industry:

作用機序

3-ヒドロキシインドールの作用機序には、特定の酵素や分子標的との相互作用が関与しています。例えば、トリプトファン代謝経路では、3-ヒドロキシインドールはインドールアミン2,3-ジオキシゲナーゼ酵素によってキヌレニン誘導体に変換されます。 これらの誘導体は、免疫応答や神経保護など、様々な生物学的プロセスにおいて役割を果たします .

類似化合物:

インドール: ヒドロキシル基を持たない、3-ヒドロキシインドールの母体化合物。

2-ヒドロキシインドール: 第2炭素にヒドロキシル基が結合した類似構造。

4-ヒドロキシインドール: 第4炭素にヒドロキシル基が結合した構造。

7-ヒドロキシインドール: 第7炭素にヒドロキシル基が結合した構造

3-ヒドロキシインドールの独自性: 3-ヒドロキシインドールは、第3炭素における特異的なヒドロキシル化によって、独特の化学的および生物学的性質を持つことを特徴としています。 この位置異性体によって、酵素や受容体との特異的な相互作用が可能になり、研究や産業において特定の用途に役立ちます .

類似化合物との比較

Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.

2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.

4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.

7-Hydroxyindole: Hydroxyl group attached to the seventh carbon

Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .

生物活性

1H-Indol-3-ol, also known as indole-3-ol, is a naturally occurring compound derived from the amino acid tryptophan. It has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

It features an indole ring with a hydroxyl group at the 3-position, which is crucial for its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Induction of Apoptosis

In a study examining the effects of this compound on human colorectal cancer cells (HCT116), it was found that treatment led to a significant increase in caspase-3 activity, a key marker of apoptosis. The concentration-dependent increase in caspase-3 production suggests that this compound effectively triggers apoptotic pathways in these cells .

| Concentration (ng/ml) | Caspase-3 Production (pg/ml) |

|---|---|

| Control | 103.5 |

| 1250 | 504.1 |

| 2500 | Maximal increase observed |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness has been attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Antibacterial Efficacy

A study evaluating the antibacterial activity of various indole derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Research indicates that this compound may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which plays a crucial role in the inflammatory response . This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Neurobehavioral Studies

In animal models, administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in brain tissues. These findings indicate its potential role in protecting neuronal cells from damage associated with oxidative stress .

特性

IUPAC Name |

1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPVGOLPKLUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861998 | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-93-3, 69594-78-1 | |

| Record name | Indoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。